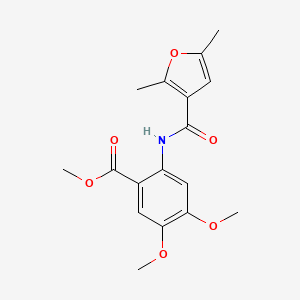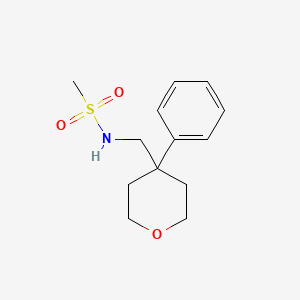
Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate, also known as DMF-CB-Me, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. The compound has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Applications De Recherche Scientifique
Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate has been extensively studied for its potential applications in the field of medicine. The compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate has also been shown to possess anti-cancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. Additionally, Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate has been shown to possess anti-microbial properties, making it a potential candidate for the development of new antibiotics.
Mécanisme D'action
The mechanism of action of Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate is not fully understood. However, studies have suggested that the compound may exert its biological effects by modulating various signaling pathways in cells. For example, Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in regulating cellular antioxidant responses. Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in regulating inflammatory responses.
Biochemical and Physiological Effects:
Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate has been shown to possess various biochemical and physiological effects. Studies have demonstrated that the compound can reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in cells. Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate has also been shown to increase the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), in cells. Additionally, Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate has several advantages for lab experiments. The compound is relatively easy to synthesize and is stable under standard laboratory conditions. Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate has also been shown to possess a wide range of biological activities, making it a versatile compound for studying various cellular processes. However, Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate has some limitations for lab experiments. The compound is relatively expensive, which may limit its use in large-scale experiments. Additionally, Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate has not been extensively studied in vivo, which may limit its potential applications in animal models.
Orientations Futures
There are several future directions for the study of Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate. One potential area of research is the development of new anti-inflammatory drugs based on the structure of Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate. Another potential area of research is the development of new anti-cancer drugs based on the mechanism of action of Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate and its potential applications in various disease models. Finally, studies are needed to evaluate the safety and efficacy of Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate in vivo, which may pave the way for its potential use in clinical settings.
Méthodes De Synthèse
Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,5-dimethylfuran-3-carboxylic acid with 4,5-dimethoxybenzoyl chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with methylamine to obtain the final product, Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate.
Propriétés
IUPAC Name |
methyl 2-[(2,5-dimethylfuran-3-carbonyl)amino]-4,5-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6/c1-9-6-11(10(2)24-9)16(19)18-13-8-15(22-4)14(21-3)7-12(13)17(20)23-5/h6-8H,1-5H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPLJKGYRZAUGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2793049.png)

![(Z)-2-Cyano-N-cyclopropyl-3-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]prop-2-enamide](/img/structure/B2793056.png)


![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methyl-3-nitrophenyl)methanone](/img/structure/B2793060.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2793061.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1H-indole-2-carboxamide](/img/structure/B2793062.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2793063.png)
![5-[2,4-dioxo-1-[4-(2-oxopyrrolidin-1-yl)benzyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide](/img/no-structure.png)

